MIC90 Comparison: 16-Membered Macrolides Demonstrate ≥8-Fold Superior Activity Against S. pyogenes Relative to 14- and 15-Membered Macrolides
In a head-to-head comparison of 146 clinical isolates of Streptococcus pyogenes (1995-1999 French surveillance), midecamycin and josamycin (both 16-membered macrolides) demonstrated an MIC90 of ≤0.06 mg/L, which was at least 8-fold lower than erythromycin, roxithromycin, and azithromycin (MIC90 0.5-4 mg/L) [1].
| Evidence Dimension | MIC90 against Streptococcus pyogenes clinical isolates |
|---|---|
| Target Compound Data | MIC90 ≤ 0.06 mg/L (midecamycin diacetate) |
| Comparator Or Baseline | Erythromycin: MIC90 = 0.5 mg/L; Roxithromycin: MIC90 = 0.5 mg/L; Azithromycin: MIC90 = 4 mg/L |
| Quantified Difference | ≥8.3-fold more active than erythromycin/roxithromycin; ≥66-fold more active than azithromycin |
| Conditions | Agar dilution method; 146 clinical isolates of S. pyogenes; CA-SFM interpretive criteria |
Why This Matters
This quantifiable activity advantage against a key Gram-positive pathogen justifies selecting Midecamycin A3 over 14- or 15-membered macrolides in antimicrobial screening programs targeting S. pyogenes or when establishing positive controls for mefA-efflux phenotype assays.
- [1] Schlegel L, et al. In vitro activity of midecamycin diacetate, a 16-membered macrolide, against Streptococcus pyogenes isolated in France, 1995-1999. Clin Microbiol Infect. 2001;7(7):362-366. View Source
